molecular formula C20H24N2O3 B2409521 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- CAS No. 1171080-44-6

2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-

Cat. No.: B2409521
CAS No.: 1171080-44-6
M. Wt: 340.423
InChI Key: SHMFBKYBBMGQSQ-MOPGFXCFSA-N
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Description

2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-: is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is functionalized with benzyloxy and amino groups, making it a versatile building block in organic synthesis .

Mechanism of Action

Target of Action

Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a synthetic compound that is used as an intermediate in the production of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It targets β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics .

Mode of Action

The compound interacts with its target, the β-lactamase enzyme, by binding reversibly and covalently . This unique mechanism of inhibition among β-lactamase inhibitors allows it to effectively block the action of the enzyme .

Biochemical Pathways

The inhibition of β-lactamase enzymes by this compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, the compound prevents the degradation of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

As an intermediate in the synthesis of avibactam, its properties would be transformed during the synthesis process .

Result of Action

The result of the compound’s action is the inhibition of β-lactamase enzymes, which leads to the preservation of the antibacterial activity of β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamase enzymes .

Action Environment

The action of Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate, as an intermediate in the synthesis of Avibactam, takes place in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- typically involves multiple steps, starting from commercially available precursors. One common route involves the catalytic resolution of ethyl-5-hydroxypicolinate, followed by a series of reactions including debenzylation and sulfation. The key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate, is obtained through these steps .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as flash chromatography and cation exchange are used to purify the intermediate compounds. The final product is obtained through a one-pot debenzylation/sulfation reaction, which is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- serves as a key intermediate for constructing complex molecules, particularly in the development of pharmaceuticals .

Biology and Medicine: This compound is crucial in the synthesis of β-lactamase inhibitors, which are used to combat antibiotic-resistant bacterial infections. Its derivatives are often explored for their potential therapeutic applications .

Industry: In the chemical industry, it is used in the production of various fine chemicals and active pharmaceutical ingredients (APIs). Its versatility makes it a valuable component in the synthesis of high-value compounds .

Comparison with Similar Compounds

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
  • Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate ethanedioate

Uniqueness: 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- is unique due to its specific functional groups and stereochemistry, which make it particularly effective as an intermediate in the synthesis of β-lactamase inhibitors. Its ability to undergo various chemical reactions also enhances its utility in organic synthesis .

Properties

IUPAC Name

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMFBKYBBMGQSQ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171080-44-6
Record name 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-
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